hDHODH-IN-10
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Overview
Description
hDHODH-IN-10 is a selective, potent, and orally active inhibitor of human dihydroorotate dehydrogenase (hDHODH). This enzyme plays a crucial role in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, such as cancer cells . This compound has shown significant potential in inhibiting the proliferation of cancer cells, making it a promising candidate for cancer research and treatment .
Preparation Methods
The synthesis of hDHODH-IN-10 involves several steps, starting from commercially available starting materials. The synthetic route typically involves the use of reagents such as boronic acids, palladium catalysts, and various solvents under controlled reaction conditions . Industrial production methods for this compound would likely involve scaling up these synthetic routes while ensuring high purity and yield of the final product .
Chemical Reactions Analysis
hDHODH-IN-10 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.
Substitution: Substitution reactions, such as nucleophilic substitution, can be performed to introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
hDHODH-IN-10 has a wide range of scientific research applications, including:
Mechanism of Action
hDHODH-IN-10 exerts its effects by inhibiting the activity of human dihydroorotate dehydrogenase, an enzyme involved in the de novo synthesis of pyrimidines . By binding to the enzyme’s active site, this compound prevents the conversion of dihydroorotate to orotate, leading to a depletion of pyrimidine nucleotides . This inhibition disrupts DNA and RNA synthesis, ultimately inhibiting cell proliferation . The molecular targets and pathways involved include the pyrimidine biosynthesis pathway and the mitochondrial electron transport chain .
Comparison with Similar Compounds
hDHODH-IN-10 is unique in its high potency and selectivity as an hDHODH inhibitor. Similar compounds include:
Brequinar: Another potent hDHODH inhibitor with a different chemical structure but similar mechanism of action.
DSM265: A triazolo-pyrimidine-based inhibitor of hDHODH developed for the treatment of malaria.
PTC299: A candidate drug in clinical trials for treating acute myeloid leukemia and other tumors.
This compound stands out due to its high selectivity and oral bioavailability, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C21H15ClF4N2O4 |
---|---|
Molecular Weight |
470.8 g/mol |
IUPAC Name |
(Z)-N-[4-(2-chlorobenzoyl)-2-fluoro-5-[(2S)-1,1,1-trifluoropropan-2-yl]oxyphenyl]-2-cyano-3-hydroxybut-2-enamide |
InChI |
InChI=1S/C21H15ClF4N2O4/c1-10(29)14(9-27)20(31)28-17-8-18(32-11(2)21(24,25)26)13(7-16(17)23)19(30)12-5-3-4-6-15(12)22/h3-8,11,29H,1-2H3,(H,28,31)/b14-10-/t11-/m0/s1 |
InChI Key |
FEOYUARGFWZVAW-HKLRHMNMSA-N |
Isomeric SMILES |
C[C@@H](C(F)(F)F)OC1=CC(=C(C=C1C(=O)C2=CC=CC=C2Cl)F)NC(=O)/C(=C(/C)\O)/C#N |
Canonical SMILES |
CC(C(F)(F)F)OC1=CC(=C(C=C1C(=O)C2=CC=CC=C2Cl)F)NC(=O)C(=C(C)O)C#N |
Origin of Product |
United States |
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